(3R)-1,4-Oxazepane-3-carboxylic acid is a cyclic compound featuring a seven-membered ring that includes an oxygen and nitrogen atom. This compound is classified under oxazepanes, which are characterized by their unique structure that combines both azepane and oxazine functionalities. The presence of a carboxylic acid group at the 3-position enhances its potential for various chemical reactions and biological activities.
The compound can be synthesized through various methods, primarily involving the cyclization of amino acids or their derivatives. It is classified as a heterocyclic compound due to the inclusion of nitrogen and oxygen in its ring structure. Oxazepanes are often studied for their pharmacological properties, including potential applications in medicinal chemistry.
The synthesis of (3R)-1,4-oxazepane-3-carboxylic acid can involve several approaches:
The synthesis often requires careful control of reaction conditions, including temperature and reaction time, to optimize yields. For instance, the use of triethylsilane in conjunction with trifluoroacetic acid has been shown to enhance yields significantly during the cleavage of intermediates .
(3R)-1,4-Oxazepane-3-carboxylic acid has a distinct molecular structure characterized by a seven-membered ring composed of five carbon atoms, one nitrogen atom, and one oxygen atom. The carboxylic acid group (-COOH) at the 3-position contributes to its reactivity.
(3R)-1,4-Oxazepane-3-carboxylic acid can participate in various chemical reactions:
The reactivity of (3R)-1,4-oxazepane-3-carboxylic acid is influenced by its functional groups and stereochemistry. The presence of the nitrogen atom in the ring can also facilitate nucleophilic substitutions.
The mechanism of action for compounds like (3R)-1,4-oxazepane-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. For instance, it may inhibit specific enzymes or modulate receptor activity due to its structural similarity to naturally occurring neurotransmitters or hormones.
Research indicates that compounds with similar structures exhibit activities such as monoamine reuptake inhibition, which is crucial for developing antidepressants . The specific pathways and interactions remain an area for further investigation.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize this compound during synthesis.
(3R)-1,4-Oxazepane-3-carboxylic acid has several scientific uses:
The 1,4-oxazepane scaffold—a saturated seven-membered heterocycle featuring oxygen and nitrogen atoms at positions 1 and 4—has evolved into a privileged structural motif in medicinal chemistry. Early exploration focused on its conformational flexibility and capacity to mimic peptide bonds, enabling tailored interactions with biological targets. Seminal work in the 2000s demonstrated its utility in nitric oxide synthase (NOS) inhibition, where (1,4)-5-imino thiazepane derivatives exhibited potent isoform-selective inhibition, particularly against inducible NOS (iNOS), a target implicated in inflammatory diseases like arthritis and inflammatory bowel disease [1]. This established the scaffold’s potential for targeting enzyme classes involved in immune regulation.
Subsequent research leveraged the oxazepane ring’s bifunctional nature (hydrogen-bond acceptor/donor sites) to develop multitarget ligands. Notably, benzoxazepine-3-ones emerged as key pharmacophores due to their resemblance to protein amide bonds, enabling diverse bioactivities. Examples include:
Table 1: Selected Bioactive 1,4-Oxazepane Derivatives
Compound | Biological Target/Activity | Significance |
---|---|---|
(1,4)-5-Imino thiazepane | iNOS (IC₅₀ = 0.12 μM) [1] | Early anti-inflammatory lead |
Sintamil | CNS receptors (antidepressant) [10] | Demonstrated scaffold CNS permeability |
Benzoxazepine-EGFRi | Epidermal growth factor receptor [10] | Validated applicability in oncology |
NLRP3 inhibitors | Inflammasome (e.g., compound 32) [6] | Treatment of glomerulonephritis via IL-1β suppression |
The scaffold’s versatility is further highlighted by its integration into complex architectures like spiro-bis-morpholine systems, enhancing rigidity for precise target engagement [4], and bis-heterocyclic hybrids (e.g., oxazepine-quinazolinones) synthesized via multicomponent reactions to exploit synergistic pharmacologies [10].
Chiral 1,4-oxazepane carboxylic acids, exemplified by (3R)-1,4-oxazepane-3-carboxylic acid, represent a structurally refined subclass where the carboxylic acid moiety introduces:
The chiral center at C3 dictates pharmacological performance. In ferroptosis inhibitors, NYY-6a—a benzo[b][1,4]oxazine derivative sharing structural homology with 1,4-oxazepanes—demonstrated radical-trapping antioxidant (RTA) activity (EC₅₀ ≈ 50 nM), ameliorating lipid peroxidation in cellular models of acute liver injury [2]. This underscores the importance of the stereochemically defined heterocycle in redox modulation.
Structure-Activity Relationship (SAR) studies reveal stringent stereochemical prerequisites. For instance, in NLRP3 inflammasome inhibitors, replacing morpholine with 1,4-oxazepane in lead optimizations significantly enhanced in vitro potency in human whole-blood assays. Compound 32—featuring an oxazepane acylsulfamide—achieved superior efficacy in LPS-challenge models and adriamycin-induced glomerulonephritis by reducing plasma protein binding (PPB) and optimizing LogD [6]. The oxazepane’s larger ring size (vs. morpholine) improved solubility and reduced hydrophobic interactions with serum albumin, enhancing free fraction.
Table 2: Impact of 1,4-Oxazepane vs. Morpholine on Pharmacokinetic Parameters
Parameter | Morpholine Analog | 1,4-Oxazepane Analog | Effect |
---|---|---|---|
Human PPB (%) | >99.9% | 99.6% [6] | ↑ Free fraction for target engagement |
LogD | Higher | Reduced | Improved solubility |
In vivo efficacy | Moderate | Significant (glomerulonephritis model) [6] | Enhanced tissue exposure |
The (R)-configuration at C3 in 1,4-oxazepane-3-carboxylic acid derivatives is critical for target complementarity. Systematic analyses of stereoisomer pairs reveal that ~40% exhibit divergent bioactivities due to enantioselective target recognition [9]. This is particularly evident in:
Advanced computational tools like Signaturizers3D—deep neural networks trained on 3D molecular representations—quantify stereochemical influences on bioactivity. These models capture subtle conformational differences between enantiomers, predicting distinct target engagement profiles. For example, in a study of 32,705 stereoisomers, 39.6% showed divergent target binding, a phenomenon accurately recapitulated by Signaturizers3D descriptors but missed by 2D-based models [9]. This underscores the necessity of 3D-aware design for chiral oxazepanes.
In practical applications, stereochemistry modulates pharmacokinetic selectivity:
Table 3: Stereochemistry-Dependent Bioactivity Differences
Parameter | Impact of (R)-Configuration | Consequence |
---|---|---|
Target binding affinity | Optimal H-bond network/steric fit [9] | ↑ Potency (e.g., lower IC₅₀) |
Plasma protein binding | Reduced hydrophobic interactions [6] | ↑ Free fraction → enhanced in vivo efficacy |
Metabolic stability | Resistance to oxidase-mediated degradation [3] | Improved half-life |
The synthesis of enantiopure (3R)-1,4-oxazepane-3-carboxylic acid thus represents a strategic imperative for developing high-fidelity ligands, avoiding the activity "dilution" or tox risks associated with racemates [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0